One of the primary research applications of Chlorocholine Chloride-d9 is its ability to inhibit Gibberellin (GA) biosynthesis in plants []. Gibberellins are plant hormones responsible for various growth and developmental processes, including stem elongation, seed germination, and flowering []. By inhibiting GA production, Chlorocholine Chloride-d9 allows researchers to study the specific roles of gibberellins in plant development.
Chlorocholine Chloride-d9 is a stable isotope-labeled compound, specifically a deuterated form of chlorocholine chloride. Its molecular formula is with a molecular weight of 167.12 g/mol. This compound is primarily used in scientific research and analytical chemistry, particularly in studies involving plant growth regulators and the biosynthesis of gibberellins, which are important hormones in plants. The deuteration (indicated by the "d9" suffix) enhances the compound's utility in mass spectrometry and other analytical techniques due to its unique isotopic signature, allowing for precise tracking and quantification in biological systems .
Similar to CCC, CCl-d9 is believed to inhibit the biosynthesis of gibberellins (GAs), a class of plant hormones responsible for promoting cell elongation and growth [, ]. This inhibition leads to a dwarfing effect in plants treated with CCC/CCl-d9. The labeled CCl-d9 allows researchers to track the uptake, translocation, and metabolism of CCC within the plant without interference from background cellular hydrogen.
The compound is also known to inhibit gibberellin biosynthesis, which is crucial for regulating plant growth and development. This inhibition can be studied through various pathways and mechanisms that involve plant hormones .
Chlorocholine Chloride-d9 exhibits significant biological activity primarily as a plant growth regulator. It functions by inhibiting gibberellin synthesis, which leads to reduced stem elongation and increased root growth. This property makes it valuable in agricultural applications for controlling plant height and enhancing crop yield. The compound has been extensively studied for its effects on various plant species, demonstrating its role in modulating growth responses to environmental stimuli .
In addition to its agricultural significance, research indicates potential applications in biomedical fields, particularly concerning cell signaling and metabolic pathways involving choline derivatives .
The synthesis of Chlorocholine Chloride-d9 typically involves the deuteration of chlorocholine chloride using deuterated solvents or reagents. One common method includes reacting trimethylamine with 2-chloroethyl chloride in the presence of deuterated water or other deuterated sources to introduce deuterium atoms into the molecular structure. This process not only yields the desired compound but also ensures that the isotopic labeling is retained throughout the synthesis .
Chlorocholine Chloride-d9 has several applications across different fields:
Research involving interaction studies of Chlorocholine Chloride-d9 focuses on its role in plant hormone signaling pathways, particularly how it interacts with gibberellins and other phytohormones. These studies help elucidate the mechanisms by which chlorocholine influences plant development and stress responses. Additionally, its interactions at the cellular level may provide insights into metabolic processes involving choline derivatives .
Chlorocholine Chloride-d9 shares structural similarities with several related compounds, including:
Compound Name | CAS Number | Unique Features |
---|---|---|
Chlorocholine Chloride | 999-81-5 | Non-deuterated; widely used as a growth regulator |
Chlormequat Chloride | 999-81-5 | Similar regulatory function; non-deuterated |
Trimethyl Chloroacetate | Varies | Different structure; used in organic synthesis |
Chlorocholine Chloride-d9's uniqueness lies in its isotopic labeling, which enables precise tracking in biological systems and enhances its analytical capabilities compared to its non-deuterated counterparts .